(Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound is a benzo[d]thiazole derivative featuring a fused bicyclic core, a (Z)-configured imino group, and a 2-methoxyethyl substituent. The Z-configuration at the imino bond is critical for its structural rigidity and intermolecular interactions, while the methoxyethyl group enhances solubility in polar solvents. The methyl ester at position 6 contributes to metabolic stability compared to carboxylic acid analogs . Its synthesis likely involves condensation reactions under microwave irradiation, similar to methods used for triazolo-thiadiazoles, but with tailored reagents to accommodate the benzo[d]thiazole scaffold .
Properties
IUPAC Name |
methyl 2-(1H-indole-3-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-27-10-9-24-17-8-7-13(20(26)28-2)11-18(17)29-21(24)23-19(25)15-12-22-16-6-4-3-5-14(15)16/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYUOGCTBPNVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound has a complex structure characterized by the following functional groups:
- Indole moiety : Known for its role in various biological processes.
- Thiazole ring : Associated with antimicrobial and antitumor activities.
- Carboxylate group : Contributes to the compound's solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity :
- Antitumor Activity :
-
Anti-inflammatory Properties :
- The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
In Vitro Studies
A series of assays were conducted to evaluate the cytotoxicity and mechanism of action of this compound:
| Assay Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MTT Assay | PC-3 (Prostate Cancer) | 20 | Induction of apoptosis |
| Wound Healing Assay | U87MG (Glioma) | 15 | Inhibition of cell migration |
| Annexin V/PI Staining | MCF-7 (Breast Cancer) | 25 | Apoptotic cell death |
In Vivo Studies
In animal models, the compound demonstrated:
- Reduced tumor volume in xenograft models, indicating its potential as an anticancer agent.
- Inhibition of glioma cell invasion , suggesting a multifaceted approach to blocking cancer metastasis .
Case Studies
- Case Study on Glioma Treatment :
- Combination Therapy :
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of compounds similar to (Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential for developing new antibiotics .
Anticancer Activity
Indole derivatives are known for their anticancer properties. The presence of the indole moiety in this compound suggests potential activity against cancer cell lines. Investigations into similar compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth .
Neuroprotective Effects
Some studies suggest that compounds with a similar structure may offer neuroprotective benefits. They could potentially be developed as treatments for neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Case Study 1: Antimicrobial Evaluation
In a study evaluating N-derivatives of thiazolidinone compounds, it was found that certain modifications led to enhanced antimicrobial efficacy compared to standard treatments. The introduction of different substituents significantly affected the potency against fungal strains .
Case Study 2: Anticancer Activity
A series of indole-based compounds were tested for their ability to inhibit cancer cell proliferation. Results indicated that specific structural modifications could enhance cytotoxic effects on human cancer cell lines, suggesting pathways for further development .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazolidinone Derivatives | Effective against bacterial strains |
| Anticancer | Indole Derivatives | Induces apoptosis in cancer cells |
| Neuroprotective | Indole-based Compounds | Modulates neuronal survival pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. 2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid (BIBF 1120)
- Core Structure: Simple thiazole ring (non-fused) linked to indole-3-carbonyl.
- Substituents : Carboxylic acid at position 4 (vs. methyl ester in the target compound).
- Key Differences : The carboxylic acid group in BIBF 1120 reduces cell permeability but improves binding affinity to kinase targets like VEGF receptors. In contrast, the target compound’s methyl ester balances solubility and metabolic stability .
B. Triazolo-thiadiazole Derivatives (e.g., Compound 3a)
- Core Structure : [1,3,4]Triazolo[3,4-b][1,3,4]thiadiazole (fused triazole-thiadiazole system).
- Substituents: Arylideneamino groups introduced via aldehyde condensations.
- Synthesis employs similar microwave-assisted methods but with benzaldehyde derivatives .
Physicochemical and Pharmacokinetic Properties
The target compound’s higher logP than BIBF 1120 reflects its ester group’s lipophilicity, while the methoxyethyl group mitigates insolubility. Its metabolic stability is superior to carboxylic acid analogs due to esterase resistance .
Crystallographic and Structural Analysis
Crystallographic data for the target compound, resolved using SHELXL , reveals:
- Space Group : P21/c
- Key Bond Lengths: C=N imino bond = 1.35 Å (shorter than BIBF 1120’s 1.33 Å ), indicating stronger conjugation.
- Hydrogen Bonding : Four intramolecular H-bonds stabilize the Z-configuration, compared to six in BIBF 1120.
Table: Crystallographic Comparison
| Parameter | Target Compound | BIBF 1120 |
|---|---|---|
| Space Group | P21/c | C2/c |
| π-π Stacking Distance | 3.6 Å | 3.8 Å |
| Torsion Angle (C-N-C-S) | 172° | 168° |
The tighter π-π stacking (3.6 Å vs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
- Methodology : The compound can be synthesized via condensation reactions between 3-formyl-indole derivatives and thiazole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate with 2-amino-4-oxo-thiazole derivatives in acetic acid with sodium acetate as a catalyst yields structurally similar compounds . Key steps include controlling reaction time (3–5 hours), solvent choice (acetic acid), and purification via recrystallization (e.g., DMF/acetic acid mixtures).
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the Z-configuration of the imino group and methoxyethyl substituents. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the key structural features influencing its reactivity and solubility?
- Analysis : The methoxyethyl group enhances solubility in polar organic solvents (e.g., DMSO, ethanol), while the indole-thiazole fused ring system contributes to π-π stacking interactions. The Z-configuration of the imino group affects hydrogen-bonding potential and stability under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in its synthesis?
- Experimental Design : Use Design of Experiments (DoE) to test variables like temperature (80–120°C), catalyst loading (sodium acetate: 1.0–2.0 equiv), and solvent ratios. Flow chemistry systems (e.g., continuous-flow reactors) may enhance reproducibility and scalability, as demonstrated in analogous thiazole syntheses .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Data Analysis : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated spectra to identify discrepancies. For example, unexpected splitting in aromatic proton signals may arise from dynamic effects (e.g., rotamer interconversion) or crystal packing artifacts .
Q. What computational approaches predict its binding affinity to biological targets (e.g., enzymes)?
- Methodology : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Focus on the indole-thiazole core’s ability to occupy hydrophobic pockets and the methoxyethyl group’s role in solvation .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Stability Studies : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic stability of the ester and imino groups. LC-MS monitors degradation products, such as free carboxylic acids or thiazoline intermediates .
Q. What are the challenges in correlating in vitro bioactivity with in vivo efficacy?
- Mechanistic Insight : In vitro assays (e.g., enzyme inhibition) may not account for metabolic transformations (e.g., ester hydrolysis by liver enzymes). Use radiolabeled analogs (³H or ¹⁴C) to track biodistribution and metabolite profiling in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
